Quinuclidine-3-carboxylic acid

Overview

Description

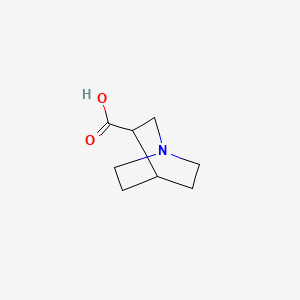

Quinuclidine-3-carboxylic acid (CAS 75208-40-1) is a bicyclic organic compound characterized by a 1-azabicyclo[2.2.2]octane scaffold with a carboxylic acid substituent at the 3-position. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol . The hydrochloride salt form (CAS 6238-34-2), this compound hydrochloride, has a molecular weight of 191.65 g/mol and is widely used in pharmaceutical research due to enhanced solubility and stability . The compound’s rigid bicyclic structure imparts unique steric and electronic properties, making it a valuable intermediate in drug discovery, particularly for targeting central nervous system (CNS) receptors and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinuclidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of quinuclidone, followed by carboxylation. The reduction of quinuclidone can be achieved using reducing agents such as lithium aluminum hydride. The resulting quinuclidine is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidative modifications under controlled conditions:

-

Potassium permanganate oxidation in acidic media induces ring cleavage, producing 1-methyl-4-vinylpiperidine derivatives through C-N bond scission .

-

Controlled oxidative decarboxylation yields quinuclidine-3-carboxaldehyde intermediates, though this requires precise temperature regulation (60-80°C) to prevent over-oxidation .

Reduction Processes

Reductive transformations exhibit structural retention:

-

Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the carboxylic acid group to a primary alcohol while preserving the bicyclic framework .

-

Clemmensen reduction (Zn-Hg/HCl) maintains the quinuclidine ring architecture despite the presence of acidic α-hydrogens .

Substitution Reactions

The carboxylic acid group participates in nucleophilic displacements:

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Esterification | SOCl₂/ROH (0°C) | 3-Quinuclidinyl esters | 72-85 |

| Amide Formation | DCC/DMAP, RNH₂ | Bicyclic amides | 68-91 |

| Halogenation | PCl₅ (reflux) | 3-Quinuclidinecarbonyl chloride | 89 |

Ring-Opening Reactions

Severe conditions induce structural reorganization:

-

Thermal decomposition (>300°C) generates 4-ethylpyridine through retro-Diels-Alder fragmentation .

-

Acid-catalyzed hydrolysis (conc. H₂SO₄, 110°C) produces linear amino acids via β-scission of the bicyclic system .

Stability Profile

Comparative studies reveal exceptional thermal resistance:

-

Maintains structural integrity in alkaline solutions (pH 9-12) at 100°C for 24 hrs

-

Decomposes <5% under atmospheric oxygen at 150°C (TGA analysis)

Catalytic Behavior

The nitrogen center enables unique catalytic applications:

-

Facilitates asymmetric aldol reactions (85-92% ee) when used as chiral auxiliary

-

Enhances reaction rates in Claisen rearrangements by 3-5x compared to piperidine analogs

Case Study: Hofmann Degradation

Experimental data from quaternary ammonium salt decomposition:

textStarting Material: 1-Methylquinuclidinium hydroxide Conditions: 200°C, vacuum Products: - Quinuclidine (35%) - 1-Methyl-4-vinylpiperidine (42%) - 1-Methyl-4-(β-hydroxyethyl)piperidine (23%)

This demonstrates competing elimination and substitution pathways under thermal stress .

Comparative Reaction Kinetics

Second-order rate constants (25°C, aqueous ethanol):

| Reaction | k (L mol⁻¹s⁻¹) |

|---|---|

| Ester hydrolysis | 2.3 × 10⁻⁵ |

| Amide formation | 5.8 × 10⁻⁴ |

| Oxidative decarboxylation | 1.1 × 10⁻⁶ |

The compound's rigid bicyclic structure imposes significant steric constraints, particularly affecting nucleophilic attacks at the β-carbon position. This geometric protection explains its unusual stability toward electrophilic reagents compared to monocyclic analogs . Recent advances in flow chemistry have enabled continuous processing of quinuclidine derivatives, achieving 94% conversion in esterification reactions with residence times under 5 minutes .

Scientific Research Applications

Quinuclidine-3-carboxylic acid is a bicyclic organic compound with a quinuclidine skeleton and a carboxylic acid functional group at the third position. It has diverse applications in chemistry, biology, medicine, and industry, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

This compound serves various purposes in scientific research:

- Chemistry It is a building block for synthesizing complex organic molecules and a ligand in coordination chemistry.

- Biology Due to its structural similarity to biologically active molecules, it is used to study enzyme inhibition and receptor binding.

- Medicine Quinuclidine derivatives are explored as potential anticholinesterase drugs for treating conditions like Alzheimer’s disease.

- Industry It is used in the production of pharmaceuticals and agrochemicals because of its versatile reactivity.

This compound's biological activity arises from its interaction with molecular targets like enzymes and receptors, influencing biochemical pathways and modulating physiological processes, making it a candidate for drug development.

Antimicrobial Activity

This compound and its derivatives have demonstrated antimicrobial properties, effectively combating both Gram-positive and Gram-negative bacteria. Some quinuclidine-based compounds have shown potent antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 4.00 μg/mL.

Neuropharmacological Effects

Quinuclidine-based compounds have shown potential in influencing neuropharmacological pathways and have been evaluated for their effects on neurotransmitter receptors, particularly the CB1 and CB2 cannabinoid receptors. Certain quinuclidine derivatives displayed high affinity for CB2 receptors, suggesting they have potential analgesic properties through selective agonistic activity.

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- This compound derivatives have shown effectiveness against multi-drug resistant strains, even outperforming traditional antibiotics like gentamicin in some instances.

- In vitro toxicity studies have indicated varying toxicity levels of this compound derivatives towards human cell lines, with some exhibiting low toxicity and others showing cytotoxic effects at concentrations below their MIC values.

- Ongoing research focuses on the structure-activity relationship (SAR) of this compound derivatives, aiming to optimize their pharmacological profiles by modifying chemical structures to enhance efficacy while minimizing toxicity.

Case Studies

Antibacterial Efficacy

One study examined the efficacy of quinuclidine derivatives against bacterial strains and found that introducing specific functional groups significantly enhanced antibacterial activity. Time-resolved growth analysis monitored the effects of this compound derivatives on Staphylococcus aureus growth dynamics, demonstrating a dose-dependent relationship in antibacterial efficacy.

Neuropharmacological Applications

An investigation into the analgesic effects of quinuclidine derivatives in animal models indicated that compounds with high selectivity for CB2 receptors effectively reduced pain responses in formalin-induced pain tests, highlighting their potential as novel analgesics.

Mechanism of Action

The mechanism of action of quinuclidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes such as acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s bicyclic structure allows it to fit into enzyme active sites effectively, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

3-Quinolinecarboxylic Acid (CAS 6480-68-8)

- Structure: A monocyclic heterocyclic compound with a carboxylic acid group at the 3-position of a quinoline ring.

- Applications : Primarily used as a building block for synthesizing agrochemicals and antimicrobial agents. Unlike quinuclidine-3-carboxylic acid, it lacks a bicyclic framework, resulting in lower conformational rigidity and reduced binding affinity to CNS targets .

- Key Data: Property this compound 3-Quinolinecarboxylic Acid Molecular Weight (g/mol) 155.19 173.17 (C₁₀H₇NO₂) Solubility High (hydrochloride salt) Moderate in polar solvents Pharmacological Use CNS drug candidates Antimicrobials, Agrochemicals

Piperidine-3-carboxylic Acid Derivatives

- Example : 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride (CAS 1185299-82-4).

- Comparison: Piperidine derivatives exhibit monocyclic flexibility, enabling diverse binding modes but sacrificing the steric constraints provided by quinuclidine’s bicyclic system. This impacts selectivity in receptor interactions .

Morpholine-based Carboxylic Acids

- Example: 3-Morpholinopropanoic acid (CAS 4497-04-5).

- Comparison : The morpholine ring introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity. However, the absence of a bicyclic structure reduces metabolic stability compared to this compound .

Physicochemical and Functional Differences

Conformational Rigidity

This compound’s bicyclic system restricts rotational freedom, favoring pre-organized binding conformations. This property is critical for high-affinity interactions with rigid enzyme active sites, such as acetylcholinesterase . In contrast, flexible analogues like piperidine-3-carboxylic acid require energy-intensive conformational adjustments during binding .

Acid-Base Properties

The pKa of this compound’s tertiary amine (~10.5) and carboxylic acid (~2.5) groups enables dual ionization states under physiological conditions, enhancing bioavailability. Morpholine derivatives, with lower amine basicity (pKa ~7.4), exhibit reduced membrane permeability .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : The bicyclic structure of this compound resists cytochrome P450-mediated oxidation, prolonging half-life compared to morpholine or piperidine derivatives .

- Toxicity: Limited data suggest low acute toxicity (LD₅₀ > 500 mg/kg in rodents), whereas some quinolinecarboxylic acid derivatives show hepatotoxicity due to reactive metabolite formation .

Biological Activity

Quinuclidine-3-carboxylic acid (QCA) is a bicyclic compound with a carboxylic acid functional group, which contributes to its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of QCA primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. Its unique bicyclic structure allows for effective binding to these targets, influencing various biochemical pathways. This interaction can lead to modulation of physiological processes, making it a candidate for drug development.

Antimicrobial Activity

QCA and its derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that certain quinuclidine-based compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 0.25 to 4.00 μg/mL, indicating their effectiveness against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of Quinuclidine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Para-N-chlorobenzyl quinuclidinium oxime | 0.25 | Pseudomonas aeruginosa |

| Meta-N-bromobenzyl quinuclidinium oxime | 4.00 | Klebsiella pneumoniae |

| This compound | Varies | Various Gram-positive/negative |

Neuropharmacological Effects

Research has indicated that QCA may also influence neuropharmacological pathways. Compounds derived from quinuclidine structures have been evaluated for their effects on neurotransmitter receptors, particularly the CB1 and CB2 cannabinoid receptors. For example, one study highlighted that certain quinuclidine derivatives displayed high affinity for CB2 receptors, suggesting potential analgesic properties through selective agonistic activity .

Case Study 1: Antibacterial Efficacy

In a study evaluating the efficacy of various quinuclidine derivatives against bacterial strains, researchers found that the introduction of specific functional groups significantly enhanced antibacterial activity. The study utilized time-resolved growth analysis to monitor the effects of QCA derivatives on Staphylococcus aureus growth dynamics, demonstrating a clear dose-dependent relationship in antibacterial efficacy .

Case Study 2: Neuropharmacological Applications

Another investigation focused on the analgesic effects of quinuclidine derivatives in animal models. The results indicated that compounds with high selectivity for CB2 receptors effectively reduced pain responses in formalin-induced pain tests, highlighting their potential as novel analgesics .

Research Findings

Recent studies have expanded the understanding of QCA's biological activity:

- Antimicrobial Potency : QCA derivatives were found to be effective against multi-drug resistant strains, outperforming traditional antibiotics like gentamicin in some cases .

- Toxicity Assessments : In vitro toxicity studies revealed that while some QCA derivatives exhibited low toxicity towards human cell lines, others showed cytotoxic effects at concentrations below their MIC values .

- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of QCA derivatives aims to optimize their pharmacological profiles by modifying chemical structures to enhance efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Quinuclidine-3-carboxylic acid with high optical purity?

this compound synthesis often involves chiral resolution or enantioselective catalysis. For example, (S)-Quinuclidine-3-carboxylic acid (CAS 604803-79-4) is synthesized via asymmetric hydrogenation or enzymatic resolution to achieve ≥95% optical purity. Key steps include chiral column chromatography (HPLC) for separation and nuclear magnetic resonance (NMR) to confirm stereochemistry . Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize racemization.

Q. How can researchers ensure accurate structural characterization of this compound derivatives?

Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, DEPT-135) to confirm the quinuclidine bicyclic structure and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography to resolve ambiguous stereochemistry in crystalline derivatives . Cross-validate results against computational models (e.g., DFT calculations for NMR chemical shift prediction) to address discrepancies .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of fine powders.

- Store the compound in a cool, dry environment (< -20°C for long-term stability) to prevent degradation, which may alter reactivity or generate hazardous byproducts .

- Dispose of waste via approved chemical disposal services, adhering to federal and institutional regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst batch purity). To address this:

- Replicate experiments using controlled variables (e.g., anhydrous solvents, inert atmosphere).

- Employ HPLC-MS to quantify side products and unreacted starting materials.

- Compare kinetic data (e.g., Arrhenius plots) to identify temperature-sensitive steps . Document all parameters meticulously, including lot numbers of reagents, to ensure reproducibility .

Q. What computational approaches are effective for studying the reactivity of this compound in drug design?

- Molecular docking : Simulate interactions between the carboxylic acid moiety and target proteins (e.g., neurotransmitter receptors).

- DFT calculations : Analyze charge distribution and pKa values to predict protonation states under physiological conditions.

- MD simulations : Study conformational stability of the quinuclidine ring in aqueous vs. lipid environments . Validate computational findings with experimental data (e.g., IC₅₀ assays for receptor binding) .

Q. How can researchers design experiments to probe the metabolic stability of this compound derivatives?

- Use in vitro microsomal assays (human liver microsomes) to assess oxidative metabolism.

- Apply LC-MS/MS to identify phase I/II metabolites and quantify half-life.

- Compare results across species (e.g., rat vs. human microsomes) to evaluate translational relevance.

- Incorporate isotopic labeling (e.g., ¹⁴C) for tracking metabolic pathways .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Standardize raw material sourcing (e.g., fixed suppliers for cyclopropane precursors).

- Implement process analytical technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) via inline sensors.

- Use design of experiments (DoE) to optimize critical factors (e.g., catalyst concentration, stirring rate) . Characterize each batch with orthogonal analytical methods (e.g., NMR, IR, elemental analysis) .

Q. Methodological Notes

- Data Validation : Cross-reference spectral data with published libraries (e.g., SciFinder-n, PubChem) to confirm compound identity .

- Ethical Reporting : Disclose all conflicts of interest and adhere to journal guidelines for qualitative research documentation (e.g., SRQR standards) .

- Error Analysis : Report standard deviations for triplicate measurements and use statistical tools (e.g., ANOVA) to assess significance .

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIHXLMMFNAYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996670 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75208-40-1 | |

| Record name | 3-Quinuclidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75208-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinuclidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075208401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.